2-(4-methoxyphenyl)-1-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]ethan-1-one
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Overview
Description
2-(4-methoxyphenyl)-1-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]ethan-1-one is an organic compound that features a methoxyphenyl group and a dihydroimidazolyl group connected by an ethanone linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-1-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]ethan-1-one typically involves the following steps:
Formation of the Imidazole Ring: The dihydroimidazole ring can be synthesized through the condensation of appropriate amines and aldehydes under acidic or basic conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride and an appropriate catalyst.
Formation of the Ethanone Linker: The final step involves the formation of the ethanone linker, which can be achieved through various organic reactions such as aldol condensation or Claisen condensation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-1-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the ethanone linker can be reduced to form alcohols.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents for nucleophilic aromatic substitution include sodium methoxide, potassium tert-butoxide, and various organometallic reagents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying enzyme interactions and receptor binding.
Medicine: As a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry: As a precursor for the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-1-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]ethan-1-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, activation of signaling pathways, or modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)-1H-imidazole: Similar structure but lacks the ethanone linker and methylsulfanyl group.
2-(4-Methoxyphenyl)-1-(2-methylthio-1H-imidazol-1-yl)ethanone: Similar structure but with a thioether group instead of a methylsulfanyl group.
Uniqueness
2-(4-methoxyphenyl)-1-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]ethan-1-one is unique due to the presence of both the methoxyphenyl group and the dihydroimidazolyl group connected by an ethanone linker. This combination of functional groups may confer unique chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-17-11-5-3-10(4-6-11)9-12(16)15-8-7-14-13(15)18-2/h3-6H,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOKNSKBBMOCKOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)N2CCN=C2SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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